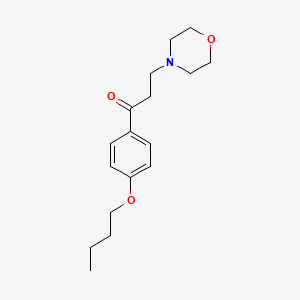![molecular formula C27H22Br2N2O3S3 B11652292 1-(4-bromophenyl)-2-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone](/img/structure/B11652292.png)
1-(4-bromophenyl)-2-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ブロモフェニル)-2-[[5-[2-(4-ブロモフェニル)-2-オキソエチル]スルファニル-12,12-ジメチル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),3,5-テトラエン-3-イル]スルファニル]エタノンは、ブロモフェニル、オキソエチル、スルファニルなどの複数の官能基を含む独自の構造が特徴の複雑な有機化合物です。
準備方法
合成ルートと反応条件
1-(4-ブロモフェニル)-2-[[5-[2-(4-ブロモフェニル)-2-オキソエチル]スルファニル-12,12-ジメチル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),3,5-テトラエン-3-イル]スルファニル]エタノンの合成は、通常、複数段階の有機反応を伴います。最初のステップは、多くの場合、フェニル環の臭素化によるブロモフェニル基の形成を含みます。その後のステップは、求核置換反応や酸化還元反応などのさまざまな有機反応を通じて、オキソエチル基とスルファニル基を導入することを伴います。最後のステップは、通常、三環構造を形成するための環化です。
工業生産方法
この化合物の工業生産には、同様の合成ルートが使用される場合がありますが、より大規模になります。このプロセスでは、高収率と高純度を確保するために、反応条件の最適化が必要になります。これには、触媒の使用、温度と圧力の制御条件、再結晶やクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
1-(4-ブロモフェニル)-2-[[5-[2-(4-ブロモフェニル)-2-オキソエチル]スルファニル-12,12-ジメチル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),3,5-テトラエン-3-イル]スルファニル]エタノンは、次のものを含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、オキソエチル基で起こり、アルコールに変換されます。
置換: ブロモフェニル基は、臭素原子が他の求核剤によって置換される求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) や過マンガン酸カリウム (KMnO₄) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、置換反応で使用できます。
主要生成物
これらの反応から生成される主要生成物は、使用される特定の条件と試薬によって異なります。たとえば、スルファニル基の酸化によりスルホキシドまたはスルホンが生成される可能性があり、オキソエチル基の還元によりアルコールが生成される可能性があります。
科学研究への応用
1-(4-ブロモフェニル)-2-[[5-[2-(4-ブロモフェニル)-2-オキソエチル]スルファニル-12,12-ジメチル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),3,5-テトラエン-3-イル]スルファニル]エタノンには、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用されます。そのユニークな構造は、有機合成における貴重な中間体となっています。
生物学: 抗菌性や抗癌性など、潜在的な生物学的活性を研究されています。
医学: さまざまな病気に対する治療薬としての可能性を探求するために、研究が進められています。
工業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
1-(4-bromophenyl)-2-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
1-(4-ブロモフェニル)-2-[[5-[2-(4-ブロモフェニル)-2-オキソエチル]スルファニル-12,12-ジメチル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),3,5-テトラエン-3-イル]スルファニル]エタノンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節することで、その効果を発揮する可能性があります。たとえば、潜在的な抗癌活性は、細胞増殖に関与する特定の酵素の阻害を含む可能性があります。
類似の化合物との比較
類似の化合物
1-(4-ブロモフェニル)-2-オキソエチルスルファニル誘導体: これらの化合物は、類似の構造的特徴を共有しており、同様の化学的および生物学的特性を示す可能性があります。
三環式ジアザトリシクロ誘導体: 類似の三環式構造を持つ化合物は、研究や産業において類似の用途を持つ可能性があります。
独自性
1-(4-ブロモフェニル)-2-[[5-[2-(4-ブロモフェニル)-2-オキソエチル]スルファニル-12,12-ジメチル-11-オキサ-8-チア-4,6-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),3,5-テトラエン-3-イル]スルファニル]エタノンは、官能基と三環式構造の組み合わせにより、独自性があります。この独自性は、その多様な用途と科学研究における貴重な化合物としての可能性に貢献しています。
類似化合物との比較
Similar Compounds
1-(4-bromophenyl)-2-oxoethyl sulfanyl derivatives: These compounds share similar structural features and may exhibit comparable chemical and biological properties.
Tricyclic diazatricyclo derivatives: Compounds with similar tricyclic structures may have analogous applications in research and industry.
Uniqueness
1-(4-bromophenyl)-2-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone is unique due to its combination of functional groups and tricyclic structure. This uniqueness contributes to its diverse range of applications and potential as a valuable compound in scientific research.
特性
分子式 |
C27H22Br2N2O3S3 |
|---|---|
分子量 |
678.5 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C27H22Br2N2O3S3/c1-27(2)11-19-22(12-34-27)37-25-23(19)24(35-13-20(32)15-3-7-17(28)8-4-15)30-26(31-25)36-14-21(33)16-5-9-18(29)10-6-16/h3-10H,11-14H2,1-2H3 |
InChIキー |
KUPZTLLRKUSENN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SCC(=O)C4=CC=C(C=C4)Br)SCC(=O)C5=CC=C(C=C5)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-(pentafluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652209.png)
![(4E)-4-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11652213.png)

![2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl diethylcarbamodithioate](/img/structure/B11652222.png)
![(5E)-3-(3,4-dimethylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11652228.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652234.png)
![2-{3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652235.png)


![2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652246.png)
![3-{3-[(2-Methyl-5-phenyl-furan-3-carbonyl)-amino]-phenyl}-acrylic acid](/img/structure/B11652247.png)
![(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B11652258.png)
![ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11652275.png)
![2-(9-oxoacridin-10(9H)-yl)-N'-[(E)-(5-phenylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11652284.png)
